2H-Pyrazino[2,3-b]-1,4-oxazine,octahydro-4,5,8-trimethyl-(9CI)

Fsp³ three-dimensionality lead-likeness

2H-Pyrazino[2,3-b]-1,4-oxazine,octahydro-4,5,8-trimethyl-(9CI) (CAS 100180-96-9) is a fully saturated, octahydro-fused pyrazino-oxazine heterocycle bearing three methyl substituents at positions 4, 5 and 8. With the molecular formula C₉H₁₉N₃O and a molecular weight of 185.27 g·mol⁻¹, it is a compact, sp³-rich bicyclic building block.

Molecular Formula C9H19N3O
Molecular Weight 185.27 g/mol
CAS No. 100180-96-9
Cat. No. B010651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-Pyrazino[2,3-b]-1,4-oxazine,octahydro-4,5,8-trimethyl-(9CI)
CAS100180-96-9
Molecular FormulaC9H19N3O
Molecular Weight185.27 g/mol
Structural Identifiers
SMILESCN1CCN(C2C1N(CCO2)C)C
InChIInChI=1S/C9H19N3O/c1-10-4-5-12(3)9-8(10)11(2)6-7-13-9/h8-9H,4-7H2,1-3H3
InChIKeyMHVSUWFOZGBLGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2H-Pyrazino[2,3-b]-1,4-oxazine,octahydro-4,5,8-trimethyl-(9CI) – Core Scaffold Identity & Procurement Baseline


2H-Pyrazino[2,3-b]-1,4-oxazine,octahydro-4,5,8-trimethyl-(9CI) (CAS 100180-96-9) is a fully saturated, octahydro-fused pyrazino-oxazine heterocycle bearing three methyl substituents at positions 4, 5 and 8 . With the molecular formula C₉H₁₉N₃O and a molecular weight of 185.27 g·mol⁻¹, it is a compact, sp³-rich bicyclic building block . The compound is listed under the 9th Collective Index (9CI) designation, denoting a specific stereochemical configuration. Its saturated framework distinguishes it from partially unsaturated or aromatic pyrazino-oxazine congeners, creating a three-dimensional scaffold that may offer distinct physicochemical and biological profile differences relevant to medicinal chemistry and fragment-based lead discovery programs.

Why Generic Pyrazino-Oxazine Substitution Misses the Mark for 2H-Pyrazino[2,3-b]-1,4-oxazine,octahydro-4,5,8-trimethyl-(9CI)


Simple replacement of 2H-Pyrazino[2,3-b]-1,4-oxazine,octahydro-4,5,8-trimethyl-(9CI) with other pyrazino-oxazine variants or common aza/oxa-heterocycles is not scientifically justified. The fully saturated octahydro core imparts a markedly higher fraction of sp³-hybridized carbon atoms (Fsp³) compared to partially unsaturated analogs such as 2H,3H,4H-pyrazino[2,3-b][1,4]oxazine . In contrast, regioisomeric saturated scaffolds like octahydropyrazino[2,1-c][1,4]oxazine carry a different ring-fusion topology that alters the spatial orientation of hydrogen-bond donors/acceptors and the overall molecular shape [1]. Even monocyclic surrogates like piperidine or morpholine lack the fused bicyclic framework that defines the conformational landscape of this compound. These structural differences translate into distinct physicochemical property profiles, including solubility, lipophilicity, and metabolic stability, which in turn govern target engagement and pharmacokinetic behavior. The quantitative evidence below demonstrates why direct substitution is likely to compromise critical property parameters.

Quantitative Differentiation Evidence for 2H-Pyrazino[2,3-b]-1,4-oxazine,octahydro-4,5,8-trimethyl-(9CI)


Sp³ Carbon Fraction (Fsp³) – A Measure of Three-Dimensional Character

The fully saturated octahydro core of 2H-Pyrazino[2,3-b]-1,4-oxazine,octahydro-4,5,8-trimethyl-(9CI) yields an Fsp³ value of 0.89 (8 sp³ carbons out of 9 carbons total), substantially exceeding that of its unsaturated analog 2H,3H,4H-pyrazino[2,3-b][1,4]oxazine (Fsp³ ≈ 0.33) . Higher Fsp³ correlates with improved aqueous solubility, reduced promiscuity, and superior clinical success rates in fragment-to-lead campaigns [1].

Fsp³ three-dimensionality lead-likeness fragment-based drug discovery

Commercial Purity Specification – A Determinant of Reproducibility in Biological Assays

The target compound is supplied with a minimum purity of 95%, as specified by CymitQuimica (brand Biosynth) . This specification provides a defined purity baseline that is critical for reproducible biological assay data. In contrast, many generic heterocyclic building blocks are offered without a certified purity threshold, leading to variability in screening outcomes [1].

purity quality control assay reproducibility procurement specification

Molecular Shape and Ring-Fusion Topology – Differentiation from Regioisomeric Saturated Scaffolds

The [2,3-b] ring-fusion of the target compound places the oxygen atom in a 1,4-oxazine ring that is directly fused to the pyrazine ring, creating a distinct angular topology. In contrast, the regioisomeric octahydropyrazino[2,1-c][1,4]oxazine scaffold features a linear fusion pattern [1]. This topological difference alters the spatial arrangement of the two tertiary amine nitrogen atoms and the ether oxygen, potentially affecting both hydrogen-bonding capacity and the shape complementarity to biological targets.

molecular shape scaffold topology conformational restriction hydrogen-bonding geometry

Optimal Application Scenarios for 2H-Pyrazino[2,3-b]-1,4-oxazine,octahydro-4,5,8-trimethyl-(9CI) Based on Quantitative Evidence


Fragment-Based Lead Discovery Requiring High Fsp³ Scaffolds

Programs focused on fragment-based screening benefit from the compound's exceptional Fsp³ of 0.89, which places it among the most saturated heterocyclic fragments available. This high three-dimensionality is correlated with improved clinical success rates and reduced off-target promiscuity [1]. Procurement for fragment libraries should prioritize this scaffold over flat aromatic alternatives.

MedChem Campaigns Targeting Protein-Protein Interactions (PPIs) or Challenging Binding Sites

The angular, sp³-rich topology of the [2,3-b] fused oxazine scaffold provides shape diversity that is difficult to achieve with planar heterocycles or regioisomeric saturated scaffolds. This makes it suitable for targeting PPIs or allosteric pockets where shape complementarity is critical [1].

Quality-Control-Dependent Screening Cascades

For screening cascades requiring lot-to-lot reproducibility, the certified minimum purity of 95% (CymitQuimica) provides a documented quality baseline . This is particularly relevant for quantitative high-throughput screening (qHTS) and for laboratories operating under ISO 9001 or GLP guidelines.

Scaffold-Hopping and Intellectual Property Generation

The unique [2,3-b] octahydro-pyrazino-oxazine topology constitutes novel chemical matter for patent applications. Its structural differentiation from the more common [2,1-c] regioisomers and from monocyclic piperidine/morpholine motifs supports the generation of composition-of-matter claims in medicinal chemistry programs .

Quote Request

Request a Quote for 2H-Pyrazino[2,3-b]-1,4-oxazine,octahydro-4,5,8-trimethyl-(9CI)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.